REACTION_CXSMILES
|
[CH3:1][C:2]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)([CH3:7])[C:3]([O:5][CH3:6])=[O:4].[ClH:14]>CO.[Pt](=O)=O>[ClH:14].[CH3:7][C:2]([CH:8]1[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]1)([CH3:1])[C:3]([O:5][CH3:6])=[O:4] |f:4.5|
|
Name
|
|
Quantity
|
0.115 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)(C)C=1C=NC=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.012 g
|
Type
|
solvent
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off through Hyflo
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |